Methyl N-methylglycinate hydrochloride

Peptide cyclization Kinetics Reaction optimization

Methyl N-methylglycinate hydrochloride (also known as sarcosine methyl ester hydrochloride or Sar-OMe·HCl) is a crystalline amino acid derivative with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol. As a protected, hydrochloride salt form of the N-methylated amino acid sarcosine, this compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry where it introduces N-methylglycine (sarcosine) residues into peptide chains.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 13515-93-0
Cat. No. B554668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-methylglycinate hydrochloride
CAS13515-93-0
SynonymsSarcosinemethylesterhydrochloride; 13515-93-0; methyl2-(methylamino)acetatehydrochloride; SarcosinemethylesterHCl; MethylN-methylaminoacetatehydrochloride; methyln-methylglycinatehydrochloride(1:1); Glycine,N-methyl-,methylester,hydrochloride; Glycine,N-methyl-,methylester,hydrochloride(1:1); Sarcosine-13C3,15Nmethylesterhydrochloride; 84570_FLUKA; H-Sar-OMeCl; H-Sar-OMe.HCl; H-Sar-OMe?HCl; PubChem10901; AC1Q3BRR; UNII-YPW7YYP04F; YPW7YYP04F; AC1Q3EA8; 84570_ALDRICH; SCHEMBL380580; methylsarcosinatehydrochloride; AC1L35N3; CTK3J2996; 5473-12-1(Parent); HQZMRJBVCVYVQA-UHFFFAOYSA-N
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC[NH2+]CC(=O)OC.[Cl-]
InChIInChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H
InChIKeyHQZMRJBVCVYVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl N-methylglycinate Hydrochloride (CAS 13515-93-0): A Sarcosine Methyl Ester Building Block for Peptide Synthesis and Pharmaceutical Intermediates


Methyl N-methylglycinate hydrochloride (also known as sarcosine methyl ester hydrochloride or Sar-OMe·HCl) is a crystalline amino acid derivative with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol [1]. As a protected, hydrochloride salt form of the N-methylated amino acid sarcosine, this compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry where it introduces N-methylglycine (sarcosine) residues into peptide chains .

Methyl N-methylglycinate Hydrochloride (CAS 13515-93-0): Why N-Methylglycine Derivatives Cannot Be Freely Substituted in Synthesis and Research


Generic substitution among sarcosine derivatives is not straightforward due to differences in ester group size, which affect reactivity, solubility, and steric properties. For instance, the methyl ester variant (Sar-OMe·HCl) offers distinct advantages in cyclization kinetics compared to glycylglycine esters, with a half-life approximately an order of magnitude shorter (t½ ca. 5 min vs. >50 min), a factor critical for reaction optimization [1]. Additionally, purity specifications vary significantly among commercial sources, with HPLC-purified grades (≥98%) demonstrating superior performance in sensitive solid-phase peptide synthesis compared to lower-purity alternatives [2].

Methyl N-methylglycinate Hydrochloride (CAS 13515-93-0): Quantified Differentiation Evidence for Scientific Selection and Procurement


Cyclization Kinetics: Glycylsarcosine Methyl Ester Demonstrates Significantly Accelerated Piperazinedione Formation

In comparative kinetic studies of piperazinedione formation from dipeptide esters, the methyl ester of glycylsarcosine (derived from sarcosine methyl ester) cyclized most rapidly among all tested esters, with a half-life of approximately 5 minutes. This rate is more than an order of magnitude faster than that observed for the methyl ester of glycylglycine [1].

Peptide cyclization Kinetics Reaction optimization

Protolysis Kinetics: Sarcosine Methyl Ester Exhibits Enhanced Proton Transfer Efficiency

NMR studies of protolysis kinetics in acidic aqueous solutions revealed that sarcosine methyl ester hydrochloride displays a rate constant for proton exchange (kH) of 1.9 × 10¹⁰ sec⁻¹, which is more than double the value observed for sarcosine hydrochloride (kH = 8.3 × 10⁹ sec⁻¹) [1].

NMR spectroscopy Protolysis kinetics Amino acid reactivity

Synthesis Yield: Methyl Ester Demonstrates Quantitative Conversion for N-Boc Protection

In the synthesis of N-Boc-N-methylglycine methyl ester, sarcosine methyl ester hydrochloride undergoes quantitative conversion to the Boc-protected derivative with a reported yield of 90% under optimized conditions . In contrast, alternative N-methyl amino acid esters may exhibit variable yields depending on steric hindrance and reaction conditions.

Boc protection Synthesis yield Amino acid derivatization

Purity Specifications: HPLC-Grade Material (≥98%) Provides Critical Quality for Sensitive Solid-Phase Peptide Synthesis

For solid-phase and solution-phase peptide synthesis, purity levels of 98% or higher are generally preferred for sensitive applications [1]. Commercial offerings of sarcosine methyl ester hydrochloride typically provide purity specifications of ≥97% (T) or ≥98% (HPLC) , whereas lower-purity grades (e.g., 95%) may introduce impurities that interfere with coupling efficiency and final peptide quality.

Peptide synthesis Purity Quality control

Methyl N-methylglycinate Hydrochloride (CAS 13515-93-0): Evidence-Based Application Scenarios for Scientific and Industrial Users


Solid-Phase Peptide Synthesis of N-Methylated Peptidomimetics

Due to its high cyclization kinetics and excellent yield in Boc-protection (90%) [1], sarcosine methyl ester hydrochloride is ideally suited for incorporation into solid-phase peptide synthesis (SPPS) protocols where N-methylated residues are required to enhance proteolytic stability and modulate conformational properties. The high-purity HPLC grades (≥98%) [2] ensure minimal side reactions and efficient coupling, making it the reagent of choice for constructing conformationally constrained peptides and peptidomimetics for drug discovery programs.

Pharmaceutical Intermediate in the Synthesis of Asenapine and Lornoxicam

As a key starting material, sarcosine methyl ester hydrochloride is employed in the multi-step synthesis of the atypical antipsychotic asenapine, where it participates in etherification, oxidation, hydrolysis, cyclization, reduction, and ring-opening steps . Additionally, it serves as a reactant in the synthesis of lornoxicam via condensation with 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid methyl ester, followed by cyclization in sodium methoxide . The compound's established role in these commercial pharmaceutical routes underscores its value as a reliable intermediate for industrial-scale production.

Kinetic Studies of Amino Acid Reactivity and Protolysis Mechanisms

The distinct protolysis kinetics of sarcosine methyl ester hydrochloride, with a proton exchange rate constant (kH) more than double that of sarcosine hydrochloride , make it a valuable model compound for fundamental studies of amino acid reactivity in acidic media. Researchers investigating proton transfer mechanisms, hydrogen bonding dynamics, and acid-catalyzed ester hydrolysis can utilize this compound to probe structure-activity relationships and to calibrate NMR-based kinetic measurements.

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